10-Azidodecanoic acid
Overview
Description
10-Azidodecanoic acid is an organic compound characterized by the presence of an azide group attached to a decanoic acid chain. This compound is notable for its applications in bioorthogonal chemistry, where it is used to modify proteins and other biomolecules through click chemistry reactions. The azide group in this compound makes it highly reactive and suitable for various chemical modifications.
Mechanism of Action
Target of Action
The primary target of 10-Azidodecanoic acid is a variant of the lipoic acid ligase, specifically LplA W37V . This enzyme is capable of functionalizing proteins by covalently attaching an azide-bearing lipoic acid derivative to a 13-amino acid recognition sequence known as the lipoic acid ligase acceptor peptide (LAP) . The LAP sequence can be introduced within a protein at internal and/or terminal sites as well as at multiple sites simultaneously .
Mode of Action
This compound interacts with its target, the LplA W37V enzyme, through a process called ligation . In this process, the enzyme attaches the this compound to the LAP-containing target protein . Once attached, the azide group of the this compound can be modified with diverse chemical entities through azide–alkyne click chemistry .
Biochemical Pathways
The attachment of this compound to a protein via the LplA W37V enzyme enables the conjugation of chemical probes such as fluorophores . This process facilitates polymer attachment, glycosylation, and protein immobilization, among other possible chemical modifications . The versatility of the attached azide group is complemented by the modular nature of the LAP sequence .
Result of Action
The result of the action of this compound is the modification and immobilization of the target protein . This is achieved through the attachment of the azide group of the this compound to the LAP sequence of the target protein, followed by further chemical modifications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzymatic attachment of bioorthogonal reactive handles to peptide recognition sequences can be controlled regionally and temporally . The ability to express enzymes in cells and to specifically target them to certain organelles allows such approaches to be used in vivo . This creates additional control parameters that can be exploited when designing an experiment .
Biochemical Analysis
Biochemical Properties
10-Azidodecanoic acid has been used as a substrate for the enzyme lipoic acid ligase (LplA). This allows for the site-specific labeling and functionalization of proteins .
Cellular Effects
The effects of this compound at the cellular level are primarily related to its role in protein modification. By attaching to proteins, this compound can influence protein function and cellular processes . Detailed studies on its effects on cell signaling pathways, gene expression, and cellular metabolism are currently limited.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the LplA enzyme. The LplA W37V variant can attach this compound to the LAP sequence on target proteins. Once attached, the azide group on this compound can be modified with diverse chemical entities through azide–alkyne click chemistry .
Temporal Effects in Laboratory Settings
It is known that the compound can be stably attached to proteins via the LplA enzyme
Metabolic Pathways
It is known that this compound can be attached to proteins via the LplA enzyme
Subcellular Localization
The subcellular localization of this compound is likely to depend on the proteins it is attached to. As it can be attached to proteins via the LplA enzyme , its localization may be influenced by the localization of these proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Azidodecanoic acid can be synthesized through the azidation of decanoic acid derivatives. One common method involves the conversion of 10-bromodecanoic acid to this compound using sodium azide in a polar aprotic solvent such as dimethylformamide. The reaction typically proceeds under mild heating conditions to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar azidation techniques. The process would include purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: 10-Azidodecanoic acid primarily undergoes substitution reactions due to the presence of the azide group. It can participate in click chemistry reactions, particularly the azide-alkyne cycloaddition, which forms stable triazole rings.
Common Reagents and Conditions:
Azide-Alkyne Cycloaddition: This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often at room temperature.
Reduction: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Major Products:
Triazoles: Formed through azide-alkyne cycloaddition.
Amines: Produced by the reduction of the azide group.
Scientific Research Applications
10-Azidodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and modification of proteins and other biomolecules.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Comparison with Similar Compounds
10-Bromodecanoic Acid: A precursor in the synthesis of 10-azidodecanoic acid.
10-Undecenoic Acid: Another fatty acid derivative used in similar applications.
Decanoic Acid: The parent compound without the azide group.
Uniqueness: this compound is unique due to its azide group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly valuable in bioorthogonal chemistry, where precise and selective modifications are required.
Properties
IUPAC Name |
10-azidodecanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c11-13-12-9-7-5-3-1-2-4-6-8-10(14)15/h1-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQUZMZZOUGGHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.